molecular formula C17H16ClNO4 B13819005 Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38507-94-7

Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B13819005
CAS No.: 38507-94-7
M. Wt: 333.8 g/mol
InChI Key: WCOUDZCAJTZYGJ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound It is characterized by the presence of a benzoic acid core substituted with a 4-chloro-2-methylphenyl group, an amino carbonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with benzoic acid and 4-chloro-2-methylphenylamine.

    Formation of Intermediate: The amino group of 4-chloro-2-methylphenylamine reacts with the carboxyl group of benzoic acid to form an amide intermediate.

    Esterification: The intermediate undergoes esterification with ethanol in the presence of an acid catalyst to form the final ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the 4-chloro-2-methylphenyl group and the amino carbonyl group allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-chloro-, methyl ester
  • 4-Chloro-2-methylbenzoic acid
  • 4-Chloro-2-methylbenzophenone

Uniqueness

Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its specific substitution pattern and the presence of both an amino carbonyl group and an ethyl ester group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

CAS No.

38507-94-7

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 5-[(4-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C17H16ClNO4/c1-3-23-17(22)13-9-11(4-7-15(13)20)16(21)19-14-6-5-12(18)8-10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21)

InChI Key

WCOUDZCAJTZYGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)O

Origin of Product

United States

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